molecular formula C10H18Cl3N3 B1419645 1-(Pyridin-3-ylmethyl)piperazine trihydrochloride CAS No. 333992-77-1

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride

Cat. No.: B1419645
CAS No.: 333992-77-1
M. Wt: 286.6 g/mol
InChI Key: VAUWMGHMURULMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride is a chemical compound commonly used in scientific research. It is a derivative of piperazine and is known for its applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. The compound is characterized by its molecular formula C10H18Cl3N3 and a molecular weight of 286.63 g/mol .

Scientific Research Applications

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in studies related to cellular signaling and receptor binding due to its ability to interact with biological targets.

    Medicine: It has potential therapeutic applications and is investigated for its effects on neurological and psychiatric disorders.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals

Mechanism of Action

    Located presynaptically on histaminergic neurons, H3R regulates histamine release. Activation of H3R inhibits neurotransmitter release, affecting cognition, sleep-wake cycles, and appetite . σ1R is an endoplasmic reticulum membrane protein involved in various cellular processes, including calcium homeostasis, neuroprotection, and modulation of neurotransmitter systems .

Mode of Action:

PPZ interacts with both H3R and σ1R. The piperidine moiety within PPZ is a critical structural element for dual receptor activity. When compared to piperazine (where piperidine is replaced), PPZ exhibits higher affinity for σ1R than σ2R. Molecular modeling techniques reveal putative protein-ligand interactions responsible for this high affinity .

Biochemical Pathways:

PPZ’s effects are multifaceted:

    By binding to H3R, PPZ modulates histamine release, impacting neurotransmission. Interaction with σ1R affects calcium homeostasis, influencing cellular responses .

Result of Action:

    PPZ shows promising antinociceptive (pain-relieving) effects in vivo. Its dual targeting of H3R and σ1R may improve existing pain therapies .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence PPZ’s efficacy and stability. Understanding these factors is crucial for optimizing its therapeutic use.

Safety and Hazards

The safety information for “1-(Pyridin-3-ylmethyl)piperazine trihydrochloride” includes the following hazard statements: H319;H335 . The precautionary statements are P261;P271;P280 . The signal word is “Warning” and it is classified under GHS07 pictograms .

Biochemical Analysis

Biochemical Properties

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind with specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with neurotransmitter receptors, modulating their function and affecting signal transduction pathways. The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes. These changes can impact cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and receptors, leading to changes in their conformation and activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate receptors by binding to their ligand-binding domains, triggering downstream signaling cascades. These molecular interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cognitive function or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit or activate enzymes involved in the biosynthesis or degradation of key metabolites, affecting overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can affect its efficacy and toxicity, as it may preferentially accumulate in certain cell types or organs .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes. For example, localization to the nucleus may affect gene expression, while localization to the mitochondria may influence energy production .

Preparation Methods

The synthesis of 1-(Pyridin-3-ylmethyl)piperazine trihydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. The resulting compound is then purified and converted to its trihydrochloride salt form through the addition of hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Comparison with Similar Compounds

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride can be compared with other similar compounds, such as:

    1-(4-Methylpiperazin-1-yl)pyridin-3-ylmethanol: This compound has a similar structure but differs in the functional groups attached to the piperazine ring.

    1-(Pyridin-4-ylmethyl)piperazine: This compound has the pyridine ring attached at a different position, leading to variations in its chemical properties and biological activity.

    1-(Pyridin-2-ylmethyl)piperazine: This compound has the pyridine ring attached at the 2-position, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;;;/h1-3,8,11H,4-7,9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUWMGHMURULMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=CC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-chloromethylpyridine and piperazine hexahydrate was treated according to the general preparation 1 to obtain N-(3-pyridylmethyl) piperazine trihydrochloride (62%). A mixture of the above product (3 mmol) and 2-chloro-1-phenylethanol (3.2 mmol) was treated according to the general preparation 2 to obtain the N1-(3-pyridylmethyl)-N4-phenacyl piperazine trihydrochloride (0.85 g, 2 mmol), which was reduced according to the general preparation 3 to obtain 0.61 g of the title compound, yield 72%, mp. 180-182° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-ylmethyl)piperazine trihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-ylmethyl)piperazine trihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-3-ylmethyl)piperazine trihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-3-ylmethyl)piperazine trihydrochloride
Reactant of Route 5
1-(Pyridin-3-ylmethyl)piperazine trihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-3-ylmethyl)piperazine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.